AKR1C3 Inhibition: Tazettine Is the Only Active Amaryllidaceae Alkaloid Among a Diverse Library
In a screen of a diverse library of Amaryllidaceae alkaloids representing multiple structural types (lycorine-, haemanthamine-, galanthamine-, crinine-, and tazettine-type) against recombinant AKR1C3, only tazettine exhibited measurable inhibitory activity, with an IC₅₀ of 15.8 ± 1.2 μM [1]. All other alkaloids tested were inactive against this enzyme. This establishes tazettine as the sole AKR1C3-active chemotype within the Amaryllidaceae alkaloid family, making it irreplaceable for studies targeting AKR1C3-mediated pathways.
| Evidence Dimension | Inhibitory potency against recombinant human AKR1C3 (aldo-keto reductase 1C3) |
|---|---|
| Target Compound Data | Tazettine: IC₅₀ = 15.8 ± 1.2 μM |
| Comparator Or Baseline | All other Amaryllidaceae alkaloids tested (lycorine, haemanthamine, galanthamine, crinine, homolycorine, and other structural types): inactive (IC₅₀ not determinable) |
| Quantified Difference | Unique activity — no other alkaloid in the panel showed any measurable AKR1C3 inhibition |
| Conditions | Recombinant human AKR1C3 expressed in Escherichia coli; enzyme inhibition assay measuring NADPH-dependent reduction of a steroid substrate |
Why This Matters
AKR1C3 is a validated cancer target upregulated in multiple malignancies; tazettine is the only naturally occurring Amaryllidaceae alkaloid lead compound for AKR1C3-targeted drug discovery, creating irreplaceable procurement value for oncology-focused research groups.
- [1] Hulcová D, Breiterová K, Zemanová L, Šiatka T, Šafratová M, Vaněčková N, Hošťálková A, Wsól V, Cahlíková L. AKR1C3 Inhibitory Potency of Naturally-occurring Amaryllidaceae Alkaloids of Different Structural Types. Nat Prod Commun. 2017;12(2):245-246. doi:10.1177/1934578X1701200226 View Source
